3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

physical organic chemistry medicinal chemistry quantitative structure-activity relationships

3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one (CAS 500866-44-4) is a synthetic 3-arylsulfonyl-2H-chromen-2-one belonging to the coumarin sulfone subclass. It features a 2H-chromen-2-one (coumarin) core bearing a 4-chlorobenzenesulfonyl group at the C3 position, yielding the molecular formula C₁₅H₉ClO₄S and molecular weight 320.7 g/mol.

Molecular Formula C15H9ClO4S
Molecular Weight 320.7 g/mol
Cat. No. B2473960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
Molecular FormulaC15H9ClO4S
Molecular Weight320.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H9ClO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H
InChIKeyJJSFBOWNSBUTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one Procurement Baseline: Structural Identity, Class, and Core Properties


3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one (CAS 500866-44-4) is a synthetic 3-arylsulfonyl-2H-chromen-2-one belonging to the coumarin sulfone subclass . It features a 2H-chromen-2-one (coumarin) core bearing a 4-chlorobenzenesulfonyl group at the C3 position, yielding the molecular formula C₁₅H₉ClO₄S and molecular weight 320.7 g/mol . This compound is structurally positioned within the broader class of 3-sulfonyl coumarins, a scaffold explicitly claimed in patent literature as antiproliferative agents [1]. As of the latest database entries, no experimentally determined biological activity has been recorded for this specific compound in authoritative repositories such as ZINC (ZINC59845), underscoring its status as an underexplored yet scaffold-validated chemical entity [2]. The 4-chloro substituent on the arylsulfonyl moiety distinguishes it from the parent 3-(benzenesulfonyl)-2H-chromen-2-one and other halogen or alkyl congeners, imparting measurable differences in electronic character, lipophilicity, and metabolic stability that bear directly on procurement decisions for medicinal chemistry and chemical biology programs.

Why Generic Substitution of 3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one Is Not Advisable Without Comparative Data


Within the 3-arylsulfonyl-2H-chromen-2-one series, apparently minor substituent variations on the aryl ring produce substantial shifts in physicochemical and electronic profiles that alter target engagement, metabolic fate, and synthetic tractability [1]. The 4-chloro substituent (σₚ = 0.23) occupies a specific window of electron withdrawal that is distinct from the unsubstituted phenyl analog (σₚ = 0.00), the more strongly electron-withdrawing 4-nitro analog (σₚ = 0.78), and the electron-donating 4-methyl analog (σₚ = −0.17) [2]. This differential governs the electrophilicity of the sulfonyl group, the acidity of the adjacent coumarin C4 proton, and the compound's reactivity toward nucleophiles in both biological and synthetic contexts. Furthermore, the 4-chloro substituent adds approximately 0.71 π units of lipophilicity relative to the unsubstituted phenyl congener, directly impacting logD, membrane permeability, and non-specific protein binding [3]. These measurable differences mean that substituting 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one with its 4-H, 4-F, 4-Br, or 4-CH₃ analogs without prospective head-to-head comparison in the relevant assay system risks altering potency, selectivity, and ADME properties in ways that cannot be predicted from the coumarin core alone. The quantitative evidence below establishes the specific dimensions along which this compound must be evaluated against its closest analogs before any substitution decision is made.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one Versus Closest Analogs


Electronic Modulation: Hammett σₚ Value Differentiation of the 4-Chloro Substituent vs. Key 4-Substituted Analogs

The 4-chloro substituent provides a Hammett σₚ constant of 0.23, placing it in the moderate electron-withdrawing range [1]. This stands in clear contrast to the unsubstituted 3-(benzenesulfonyl)-2H-chromen-2-one (σₚ = 0.00 for -H), the 4-methyl analog (σₚ = −0.17, electron-donating), the 4-fluoro analog (σₚ = 0.06, weakly withdrawing), the 4-bromo analog (σₚ = 0.23, identical but with larger steric bulk), and the 4-nitro analog (σₚ = 0.78, strongly withdrawing) [1]. This σₚ value modulates the electron density at the sulfonyl sulfur, influencing: (a) the acidity of the coumarin C4-H (relevant to Michael acceptor reactivity), (b) the leaving group ability of the sulfonyl moiety in nucleophilic displacement, and (c) the strength of potential sulfur–π interactions with target protein aromatic residues.

physical organic chemistry medicinal chemistry quantitative structure-activity relationships

Lipophilicity Differential: Calculated logP Shift of 3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one vs. Unsubstituted Phenyl Analog

The replacement of a hydrogen atom with chlorine at the 4-position of the benzenesulfonyl aryl ring adds a π constant of 0.71 to the compound's logP, based on the well-established aromatic substituent hydrophobicity scale [1]. Applying this π value to the 3-(benzenesulfonyl)-2H-chromen-2-one scaffold (estimated clogP ≈ 2.3–2.5 for the parent scaffold), the target compound is predicted to have a clogP in the range of approximately 3.0–3.2 [2]. This represents a roughly 5-fold increase in octanol-water partition coefficient relative to the unsubstituted analog, which translates to enhanced passive membrane permeability but also potential increased plasma protein binding. The 4-chloro compound occupies an intermediate lipophilicity space between the 4-fluoro analog (π(F) ≈ 0.14, clogP ≈ 2.4–2.6) and the 4-bromo analog (π(Br) ≈ 0.86, clogP ≈ 3.2–3.4), providing a calibrated lipophilicity that balances permeability against solubility.

lipophilicity druglikeness membrane permeability

Metabolic Stability: Blockade of Para-Position Oxidative Metabolism by the 4-Chloro Substituent

Unsubstituted phenyl rings are subject to CYP450-mediated aromatic hydroxylation, with the para position being a primary site of oxidative attack [1]. The presence of a chlorine atom at the 4-position of the benzenesulfonyl ring blocks this metabolic soft spot, potentially conferring improved metabolic stability compared to the 3-(benzenesulfonyl)-2H-chromen-2-one parent compound [1][2]. In contrast to the 4-fluoro analog—where the C–F bond is resistant to oxidative cleavage but the ring may still undergo epoxidation—the C–Cl bond provides both steric shielding and electronic deactivation of the aromatic ring toward electrophilic oxidative enzymes. This is consistent with established medicinal chemistry principles wherein para-chloro substitution is a well-validated strategy for improving the metabolic half-life of phenyl-containing compounds [2]. Comparative in vitro microsomal stability data for analogous 4-chloro vs. 4-H vs. 4-F arylsulfonyl series have demonstrated that 4-chloro substitution can increase intrinsic clearance half-life by 2- to 5-fold relative to the unsubstituted analog [3].

metabolic stability cytochrome P450 drug metabolism

Scaffold Positioning: Coverage of 3-Sulfonyl-2H-chromen-2-one in Antiproliferative Patent Space

The 3-sulfonyl-2H-chromen-2-one scaffold, which encompasses the target compound, is explicitly claimed in US Patent 8,143,428 B2 (filed 2005, issued 2012) as antiproliferative agents including anticancer applications [1]. The patent specifically covers coumarins substituted at the 3-position by a sulfonyl moiety, establishing this scaffold as having validated biological relevance. Unlike 3-sulfonamide coumarins—which have been extensively explored as carbonic anhydrase inhibitors with nanomolar potency (e.g., 4-chloro-substituted coumarin benzenesulfonamide 20a: Kᵢ = 20.2 nM against hCA IX and 6.0 nM against hCA XII) [2]—the 3-sulfonyl subclass represented by the target compound remains comparatively under-investigated in the primary literature. This gap between patent-level validation and published SAR data creates a strategic opportunity for organizations seeking to establish proprietary position through focused lead optimization programs.

intellectual property anticancer agents freedom-to-operate

Crystallographic and Computational Docking Potential: Structural Features Favoring Co-crystallization Studies

The 2H-chromen-2-one core is a well-established ligand-efficient scaffold for carbonic anhydrase isoforms and other therapeutically relevant enzymes, with the coumarin ring system serving as both a zinc-binding group (via hydrolytic opening) and a rigid aromatic framework for π-stacking interactions [1]. The 4-chlorobenzenesulfonyl substituent at C3 introduces a sulfonyl group capable of acting as a hydrogen bond acceptor with backbone amide NH groups in kinase hinge regions, as demonstrated by crystallographic studies of structurally related sulfonyl-containing chromenes [1][2]. The electron density from the chlorine atom provides anomalous scattering signal (f' = 0.36 e⁻ at Cu Kα) suitable for sulfur/chlorine SAD phasing in X-ray crystallography, a feature absent in the 4-H and 4-F analogs [3]. This makes the 4-chloro analog particularly well-suited for co-crystallization studies where experimental phasing from the ligand itself can accelerate structure determination.

structural biology X-ray crystallography fragment-based drug discovery

Synthetic Accessibility as a Diversification Node: Comparative Building Block Utility for Focused Library Synthesis

The 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one scaffold provides two orthogonal diversification vectors that are not simultaneously accessible in comparator scaffolds: (i) the coumarin C6, C7, and C8 positions are available for electrophilic aromatic substitution or Pd-catalyzed cross-coupling to introduce additional functionality, and (ii) the 4-chlorobenzenesulfonyl group at C3 can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions or serve as a precursor to sulfonamide libraries via chlorosulfonation–amination sequences [1]. By contrast, the unsubstituted 3-(benzenesulfonyl) analog lacks a reactive handle on the aryl ring, and the 4-nitro analog—while more activated for SNAr—introduces a metabolically labile nitro group that can generate reactive nitroso intermediates [2]. The 4-bromo analog offers cross-coupling potential via the C–Br bond, but the chlorine atom in the target compound provides a better balance between stability and late-stage functionalization potential. The coumarin-3-sulfonyl chloride intermediate (accessible in one step from the target compound via chlorosulfonation) opens access to a structurally diverse sulfonamide library in a single parallel synthesis step [2].

parallel synthesis focused library building block utility

Optimal Procurement and Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and X-ray Crystallography Campaigns Against Novel Targets

The compound's underexplored biological activity profile [1], combined with its chlorine anomalous scattering signal (f' = 0.36 e⁻ at Cu Kα) [2] and the coumarin scaffold's validated zinc-binding capacity [3], make it a strong candidate for fragment-based screening libraries targeting metalloenzymes and kinases. The 4-chloro substituent allows experimental phasing in co-crystallography studies, providing a practical advantage over the 4-H and 4-F analogs for structure-guided optimization. Procurement recommendation: acquire at 95%+ purity for crystallography; quantities of 50–250 mg suffice for initial fragment soaking and hit validation.

Focused Library Synthesis for Antiproliferative SAR Exploration

Building on the patent-validated antiproliferative potential of the 3-sulfonyl-2H-chromen-2-one scaffold [4] and the two orthogonal diversification vectors identified in the synthetic utility analysis [5], this compound is ideally suited as a core scaffold for parallel synthesis of 30–100-member libraries exploring C6–C8 substitution and sulfonamide derivatization. The intermediate lipophilicity (clogP ≈ 3.0–3.2) [6] provides a balanced starting point that can be tuned up or down through library diversification while maintaining drug-like properties. Procurement recommendation: acquire 1–5 g quantities for library production; verify batch-to-batch consistency by LCMS and ¹H NMR before committing to library synthesis.

Chemical Probe Development with Metabolic Stability Requirements

For programs requiring in vivo pharmacokinetic evaluation in rodent models, the predicted metabolic stability advantage of the 4-chloro substituent—blocking para-position CYP450 hydroxylation [7]—positions this compound ahead of the unsubstituted 3-(benzenesulfonyl) analog. The 2- to 5-fold predicted increase in microsomal half-life relative to the 4-H congener [8] reduces the risk of rapid clearance derailing early in vivo proof-of-concept studies. Procurement recommendation: acquire multi-gram quantities (5–25 g) from a supplier providing a certificate of analysis including residual solvent and heavy metal testing, as in vivo studies demand pharmaceutical-grade compound quality.

Competitive Intelligence-Driven Scaffold Exploration in Underexplored IP Space

The disconnect between strong patent coverage of the 3-sulfonylcoumarin scaffold for antiproliferative applications [4] and the minimal published SAR data in peer-reviewed literature [1] makes this compound strategically attractive for organizations seeking to file composition-of-matter or method-of-use patents around novel derivatives. Initiating a program with the 4-chloro analog—rather than the more obvious 4-H, 4-F, or sulfonamide variants—provides a distinct starting point that is less likely to be crowded by competitor filings. Procurement recommendation: acquire 100 mg–1 g of the target compound plus 50–100 mg each of the 4-H, 4-F, 4-Br, and 4-NO₂ analogs for comparative profiling in the intended assay system to establish differential activity early in the program.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.